(5-Fluoroisoquinolin-8-yl)methanol
Description
(5-Fluoroisoquinolin-8-yl)methanol is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol . Its CAS registry number is 1369202-32-3, and it is characterized by a methanol functional group attached to the 8-position of the 5-fluoroisoquinoline core . The compound is commercially available at 98% purity and is typically stored under dry, sealed conditions at room temperature . Safety data indicate hazards including skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating precautions such as protective equipment during handling .
Properties
IUPAC Name |
(5-fluoroisoquinolin-8-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCBDJYEHSNWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the nucleophilic substitution of a halogen atom on the isoquinoline precursor . The reaction conditions often include the use of polar aprotic solvents and bases such as sodium hydride or potassium carbonate . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
(5-Fluoroisoquinolin-8-yl)methanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include polar aprotic solvents, bases, and catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Fluoroisoquinolin-8-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoroisoquinolin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets . This results in the inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key similarities and differences between (5-Fluoroisoquinolin-8-yl)methanol and related fluorinated isoquinoline or methanol-containing derivatives.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Group Comparisons
- The butynone chain in 1-(5-Fluoroisoquinolin-8-yl)but-2-yn-1-one introduces electrophilic reactivity, making it suitable for further derivatization .
- Positional Isomerism: Methyl 6-fluoroisoquinoline-8-carboxylate shares the C8 substituent but differs in fluorine position (C6 vs. C5), which may alter electronic properties and metabolic stability .
Commercial Availability
- The target compound and 6-Fluoroisoquinoline-5-carbonitrile are both listed as "typically in stock" at 98% purity, suggesting reliable accessibility for research .
Biological Activity
(5-Fluoroisoquinolin-8-yl)methanol, a fluorinated isoquinoline derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, thereby affecting various cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This compound features a fluorine atom at the 5-position of the isoquinoline ring, which is hypothesized to enhance its biological activity through increased lipophilicity and altered binding properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on studies of similar compounds:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and inflammation.
- Receptor Modulation : It is suggested that this compound can modulate neurotransmitter receptors, influencing neurotransmission and synaptic plasticity.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis through the activation of reactive oxygen species (ROS) pathways .
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer therapy and neuroprotection:
Anticancer Activity
Studies have demonstrated that isoquinoline derivatives possess significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Viability Assays : MTS assays indicate that this compound reduces cell viability in several cancer lines more than in normal cells .
- Mechanistic Insights : The compound may trigger apoptosis through ROS generation and subsequent activation of caspases .
Neuroprotective Effects
The modulation of cholinergic signaling pathways suggests potential neuroprotective properties:
- Acetylcholine Release : Compounds with similar structures have been found to enhance acetylcholine release at synapses, potentially benefiting conditions like Alzheimer's disease.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
